2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a boronic ester and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Borylation: The pyrazole ring is then borylated using a boronic ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under palladium-catalyzed conditions.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Oxidation: The boronic ester can be oxidized to form boronic acids.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Boronic Acids: From oxidation of the boronic ester.
Substituted Acetic Acid Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic ester with an aniline group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in borylation reactions.
Uniqueness
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both a boronic ester and an acetic acid moiety, which allows it to participate in a wider range of chemical reactions compared to simpler boronic esters. This dual functionality makes it a versatile reagent in organic synthesis and other scientific applications.
Properties
Molecular Formula |
C11H17BN2O4 |
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Molecular Weight |
252.08 g/mol |
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H17BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-14(13-8)7-9(15)16/h5-6H,7H2,1-4H3,(H,15,16) |
InChI Key |
NJPHGLLAXZDZEW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CC(=O)O |
Origin of Product |
United States |
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